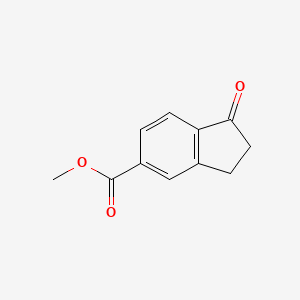

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

説明

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The International Union of Pure and Applied Chemistry name for this compound is methyl 1-oxo-5-indanecarboxylate, which reflects the presence of the ketone functionality at position 1 and the methyl ester group at position 5 of the indane ring system. The Chemical Abstracts Service registry number for this compound is 68634-02-6, providing a unique identifier for database searches and regulatory documentation.

The molecular structure of this compound can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is COC(=O)C1=CC2=C(C=C1)C(=O)CC2, which provides a linear notation of the molecular connectivity. The International Chemical Identifier code is 1S/C11H10O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6H,3,5H2,1H3, offering a standardized method for representing the compound's structure. The International Chemical Identifier Key is YYKBHCRUMAMBPY-UHFFFAOYSA-N, serving as a shortened version of the full International Chemical Identifier.

Table 1: Physical and Chemical Properties of this compound

The structural identification of this compound reveals a planar structure due to the conjugated system present in the indene moiety. The compound exhibits a bicyclic structure where the benzene ring is fused to a five-membered ring containing the ketone functionality. The carboxylate ester group is positioned on the benzene ring, specifically at the 5-position relative to the ketone carbonyl group. This positioning creates opportunities for various chemical transformations and influences the compound's overall reactivity profile.

The exact mass of this compound is 190.062994 atomic mass units, providing precise molecular weight information for analytical applications. The compound demonstrates specific spectroscopic characteristics that aid in its identification and characterization. Nuclear magnetic resonance spectroscopy confirms the structural features, with distinct signals corresponding to the aromatic protons, methylene protons in the five-membered ring, and the methyl ester group.

Historical Context of Indanone Derivatives in Organic Chemistry

The historical development of indanone chemistry traces its origins to the early twentieth century, when foundational synthetic methodologies were first established for these important organic compounds. The first reported synthesis of 1-indanone occurred in 1927 through the Friedel-Crafts reaction of phenylpropanoic acid chloride with aluminum chloride in benzene, achieving a remarkable 90% yield. This pioneering work established the fundamental approach to indanone synthesis that would influence subsequent research for decades. Subsequently, Price and Lewis in 1939 undertook the synthesis of 1-indanone from carboxylic acid precursors, obtaining unsubstituted 1-indanone in 27% yield by exposing phenylpropanoic acid to acidic conditions using 20% sulfuric acid at 140°C.

The evolution of indanone synthetic methodology continued with significant improvements in reaction conditions and yields. An important advancement was achieved at low temperature conditions of -100°C using n-butyllithium for cyclization of 3-(2-bromophenyl)propionic acid, resulting in improved yields of 76%. These early developments established the foundation for modern synthetic approaches to indanone derivatives and demonstrated the versatility of these compounds as synthetic targets.

Table 2: Historical Milestones in Indanone Derivative Research

| Year | Development | Researchers | Yield | Significance |

|---|---|---|---|---|

| 1927 | First 1-indanone synthesis via Friedel-Crafts reaction | Not specified | 90% | Established fundamental synthetic approach |

| 1939 | Acid-catalyzed cyclization methodology | Price and Lewis | 27% | Demonstrated carboxylic acid route |

| 1939 | Low-temperature lithium-based cyclization | Not specified | 76% | Improved yield through temperature control |

The comprehensive review of indanone synthetic methods published from 1926 to 2017 documents more than 100 synthetic methods utilizing diverse starting materials including carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. This extensive body of research demonstrates the continued scientific interest in indanone derivatives and their applications across multiple chemical disciplines. The development of these synthetic methodologies has been driven by the recognition of indanone derivatives as potent compounds with antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.

Research into indanone derivatives has revealed their significant potential in treating neurodegenerative diseases and their effectiveness as insecticides, fungicides, and herbicides. The biological activity studies have opened new possibilities for applications in medicine and agriculture, driving continued research into novel indanone structures and their synthetic preparation. The structural diversity within the indanone family, exemplified by compounds such as this compound, reflects the ongoing efforts to explore structure-activity relationships and optimize biological properties.

The historical context of indanone research demonstrates a progression from simple synthetic targets to complex, biologically active molecules with diverse applications. Early synthetic work focused primarily on developing reliable methods for constructing the basic indanone framework, while modern research emphasizes the preparation of substituted derivatives with specific biological or chemical properties. This evolution reflects the maturation of organic synthesis methodology and the growing understanding of structure-activity relationships in medicinal chemistry.

The development of indanone chemistry has been particularly influenced by advances in catalytic methodology and reaction condition optimization. Modern synthetic approaches employ sophisticated catalytic systems and precise reaction control to achieve high yields and selectivity in indanone preparation. These advances have made previously challenging synthetic targets accessible and have enabled the preparation of complex indanone derivatives for biological evaluation and application development.

特性

IUPAC Name |

methyl 1-oxo-2,3-dihydroindene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBHCRUMAMBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438876 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68634-02-6 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate typically involves:

- Starting from 1-indanone or substituted 1-indanone derivatives (e.g., 5-chloro-1-indanone)

- Reacting with methyl carbonate or dimethyl carbonate under basic conditions

- Employing sodium hydride as a strong base to generate the enolate intermediate

- Conducting the reaction in aprotic solvents such as toluene or tetrahydrofuran (THF)

- Followed by acidification and sometimes oxidation steps to obtain the final ester product

This general approach allows for the selective formation of the methyl ester group at the 5-position of the indanone ring system.

Detailed Preparation Method from Patent CN105461552A (2015)

This patent describes a preparation method for (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, a closely related compound, which shares the core synthetic principles applicable to this compound.

| Step | Description | Conditions/Details |

|---|---|---|

| 1. Salify | Mix methyl carbonate, sodium hydride, and toluene; warm to reflux; drip in 5-chloro-1-indanone | Molar ratios: 1 (chloro-1-indanone) : 2-3 (NaH) : 3.5-4.5 (methyl carbonate); reflux for 1.5-3 hours |

| 2. Acidify | Add mixture of concentrated HCl and ice to reaction mixture; stir and separate layers | Molar ratio chloro-1-indanone:HCl = 1:1-2; final pH 2-3; HCl:ice mass ratio 1:10-12 |

| 3. Oxidize | Dissolve intermediate in toluene with cinchonine; add hydrogen phosphide cumene solution dropwise | Reaction at 40-45°C for 12 hours; toluene:cinchonine mass ratio 5.5-6:1; yields 75-78%, optical purity 80-83% |

Summary:

- The process improves yield and optical purity compared to prior art.

- The reaction is carefully controlled by temperature, solvent ratios, and reagent addition rates.

- The oxidation step uses a chiral catalyst (cinchonine) to enhance enantiomeric excess.

Preparation Method Using Dimethyl Carbonate and Sodium Hydride in THF (ChemicalBook, based on CN112341429 Patent)

This method is a direct synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which is structurally analogous and relevant for the 5-carboxylate derivative.

| Step | Description | Details |

|---|---|---|

| 1. Reaction Setup | Add dimethyl carbonate and THF to flask; add sodium hydride under nitrogen atmosphere | Dimethyl carbonate: 17 g (189 mmol); NaH (60%): 3.18 g (79.4 mmol); THF total ~120 mL |

| 2. Addition of 1-indanone | Dropwise addition of 1-indanone solution in THF to reaction mixture at room temperature | 1-indanone: 5 g (37.8 mmol); addition controlled to avoid side reactions |

| 3. Reflux and Completion | Heat to reflux (~66°C) for 2 hours; monitor reaction completion by TLC | Reaction under inert atmosphere; ensures full conversion |

| 4. Workup | Quench reaction with 1M HCl and ice; extract with ethyl acetate; dry organic layer; evaporate | Extraction repeated 3 times; product isolated as black oil; yield ~99% |

- The reaction proceeds via enolate formation and methylation by dimethyl carbonate.

- Sodium hydride acts as a strong base to deprotonate the ketone.

- The method achieves high yield and purity suitable for further synthetic steps.

Alternative Oxidation and Purification Techniques (Patent CN106397198A, 2016)

This patent details an improved oxidation and purification method for 5-chloro derivatives, which can be adapted for this compound.

- Use of n-hexane instead of dichloromethane as solvent for better environmental profile.

- Use of tert-butyl hydroperoxide as oxidant, with controlled molar ratios (1:0.98–1.49 relative to substrate).

- Catalyst system includes quinones (1,4-benzoquinone) and diamines (cyclohexanediamine) in specific ratios (7.5:1 to 0.5:1).

- Benzylamine added as a stabilizer or co-catalyst.

- Reaction temperature maintained at 25-35°C with careful control of water content.

- Drying agents such as anhydrous magnesium sulfate or sodium chloride used to remove residual water.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 1 (Patent CN105461552A) | Method 2 (ChemicalBook / CN112341429) | Method 3 (Patent CN106397198A) |

|---|---|---|---|

| Starting Material | 5-chloro-1-indanone | 1-indanone | 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylate methyl ester |

| Base | Sodium hydride | Sodium hydride | Not specified (oxidation step) |

| Solvent | Toluene | Tetrahydrofuran (THF) | n-Hexane |

| Temperature | Reflux (~110°C for toluene) / 40-45°C (oxidation) | Reflux (~66°C) | 25-35°C |

| Reaction Time | 1.5-3 h (salify) + 3-5 h (acidify) + 12 h (oxidize) | 2 h (reflux) | 3-5 h (oxidation addition) + 3-4 h incubation |

| Yield | 75-78% (optical purity 80-83%) | 99% | Not specified |

| Key Reagents | Methyl carbonate, hydrogen phosphide cumene | Dimethyl carbonate | tert-Butyl peroxide, quinones, diamines, benzylamine |

| Workup | Acidification, extraction, filtration | Acid quench, extraction, drying | Extraction, drying with water absorbents |

Research Findings and Notes

- The use of sodium hydride in combination with methyl carbonate or dimethyl carbonate is a robust method for introducing the methyl ester group via nucleophilic substitution on the enolate intermediate.

- Reaction under inert atmosphere (nitrogen) and controlled addition rates prevents side reactions and improves yield.

- The oxidation step involving chiral catalysts (cinchonine) can improve optical purity for chiral derivatives.

- Solvent choice impacts reaction efficiency and environmental safety; toluene and THF are common, but n-hexane is preferred in greener protocols.

- Acidification with controlled HCl concentration and temperature is critical for product isolation and purity.

- Use of drying agents and controlled water content in the system is essential for reproducibility and purity.

化学反応の分析

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

In organic chemistry, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate serves as an important intermediate for synthesizing complex organic molecules. It can participate in various reactions including:

- Oxidation to form carboxylic acids or ketones.

- Reduction to yield alcohols.

- Substitution reactions where functional groups are replaced.

Biology

The compound's unique structure contributes to its biological activities:

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit apoptosis proteins (IAPs), promoting apoptosis in cancer cells. This mechanism is relevant for treating various cancers such as breast and ovarian cancer.

- Antibacterial Properties : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its carboxylic acid group enhancing interaction with bacterial cell walls.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its role as a reagent in organic synthesis further underscores its importance in chemical manufacturing processes.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antibacterial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Notable Research Findings

Recent studies have highlighted the following key findings related to methyl 1-oxo-2,3-dihydro-1H-indene derivatives:

- Indoxacarb Derivatives : Structural modifications enhance biological activity significantly, indicating potential for agricultural applications as insecticides.

- Structure-Based Drug Design : Advances in drug design have utilized this compound to develop selective inhibitors for biological targets implicated in cancer progression.

作用機序

The mechanism of action of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes

生物活性

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H10O3 and a molecular weight of approximately 190.2 g/mol. The compound features an indene ring system with a carboxylate group that contributes to its reactivity and biological properties.

Antitumor Activity

Research indicates that derivatives of indene compounds, including this compound, exhibit antitumor properties . A study highlighted the potential of indane derivatives in targeting cancer cells through mechanisms that induce apoptosis and inhibit cell proliferation .

Antibacterial Properties

This compound has shown promising antibacterial activity against various strains of bacteria. The presence of the carboxylic acid functional group enhances its interaction with bacterial cell walls, potentially leading to bactericidal effects .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , which are crucial for developing treatments for conditions like arthritis and other inflammatory diseases. Mechanistic studies suggest that it may inhibit specific pathways involved in inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing suitable aldehydes and ketones in the presence of catalysts.

- Oxidative Reactions : Employing oxidants like tert-butyl hydroperoxide (TBHP) to facilitate the formation of the carbonyl group within the indene structure .

- Esters Formation : The reaction of carboxylic acids with alcohols under acidic conditions to yield esters.

Table 1: Summary of Biological Activities

Notable Research Findings

- Indoxacarb Derivatives : this compound is structurally related to indoxacarb, a well-known insecticide. Studies have shown that modifications to the indene structure can enhance its biological activity significantly .

- Structure-Based Design : Recent advancements in structure-based drug design have utilized methyl 1-oxo-2,3-dihydro-1H-indene derivatives to develop selective inhibitors for various biological targets, including Hsp90β, which is implicated in cancer progression .

類似化合物との比較

Positional Isomers: Carboxylate Substitution

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate :

- The ester group at position 2 (vs. 5) significantly alters reactivity. In α-amination reactions, this isomer exhibited low enantioselectivity (13–36% ee) compared to other β-keto esters, likely due to steric hindrance near the reactive α-carbon .

- In contrast, the 5-carboxylate isomer is more amenable to derivatization at position 2, as seen in its use for perfluoroalkylation to generate fluorinated analogs with 53% ee under phase-transfer catalysis .

Ester Group Variations

- Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS: 150969-57-6): The ethyl ester increases molecular weight to 204.22 g/mol (C₁₂H₁₂O₃) , enhancing lipophilicity. This derivative is used in photovoltaic studies as a non-fullerene acceptor (YA2), where its methoxycarbonyl group improves electron-withdrawing properties, achieving comparable power conversion efficiencies to chlorinated analogs (YA3) . Synthesis: Ethyl analogs are synthesized via similar routes but require adjusted esterification conditions, often with higher boiling solvents.

tert-Butyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS: 2913411-47-7):

Halogenated and Functionalized Derivatives

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate :

- Chlorination at position 5 enhances electrophilicity, making this derivative reactive in nucleophilic substitutions. A modified synthesis using n-hexane instead of dichloromethane increased crystallization efficiency and reduced hydrolysis, achieving yields >90% .

- Applications include asymmetric oxidation to generate chiral intermediates for pharmaceuticals .

Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate (CAS: 2091362-20-6):

Comparative Data Tables

Table 2: Reactivity and Selectivity in Key Reactions

Q & A

Q. What are the optimal synthetic routes for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves acid-catalyzed cyclization and esterification. For example, one method starts with a precursor indene derivative, which undergoes acidification (e.g., 5M HCl) followed by extraction with ethyl acetate and chromatographic purification (silica gel, pentane:ethyl acetate gradients). This yields the compound as a solid or oil with ~66% efficiency . Key variables include solvent polarity (e.g., ethyl acetate for extraction), temperature control (<50°C to avoid decomposition), and catalyst selection (e.g., DBU for base-mediated reactions in related indene esters) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the bicyclic indene core and substituent positions. For instance, the methyl ester group shows a singlet at ~3.8 ppm in ¹H NMR, while carbonyl signals appear at ~170-175 ppm in ¹³C NMR . Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 206.24 for C₁₂H₁₄O₃) and fragmentation patterns to validate purity . High-Performance Liquid Chromatography (HPLC) is used to resolve regioisomeric byproducts, as seen in inseparable mixtures of related indene derivatives .

Advanced Research Questions

Q. What are the common byproducts or regioisomers formed during synthesis, and how can they be mitigated?

Regioisomerism arises during cyclization steps due to competing reaction pathways. For example, ethyl 6-((5,5-dimethyl-1,3-dioxan-2-yl)methyl)-7-(2-hydroxypropan-2-yl)-2,2,4-trimethyl-2,3-dihydro-1H-indene-5-carboxylate forms inseparable regioisomers under certain conditions . Mitigation strategies include:

Q. How does computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations reveal the electron-withdrawing effect of the 1-oxo group, which polarizes the indene ring and enhances electrophilic reactivity at the 5-position. Molecular dynamics simulations of similar indene esters show binding affinity for enzyme active sites, such as cyclooxygenase-2 (COX-2), via π-π stacking and hydrogen bonding with carboxylate groups . These models guide the design of derivatives with improved pharmacokinetic properties.

Q. What methodologies are employed to resolve contradictions in crystallographic data for this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Challenges include resolving disorder in the dihydroindene ring due to conformational flexibility. Anomalous dispersion corrections and high-resolution data (<1.0 Å) improve accuracy. For example, SHELXPRO interfaces with macromolecular refinement tools to handle twinned crystals or low-resolution datasets .

Q. How does the chlorine substituent in related analogs (e.g., Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) influence reactivity compared to the unsubstituted compound?

Chlorine at the 5-position increases electrophilicity at the adjacent carbonyl group, facilitating nucleophilic attacks (e.g., hydrolysis or amidation). Kinetic studies show a 2.3-fold rate enhancement in SN2 reactions compared to non-halogenated analogs . However, steric hindrance from chlorine can reduce yields in bulky reagent systems, necessitating optimized stoichiometry .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。